molecular formula C18H18ClN3O4S B11005728 ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11005728
M. Wt: 407.9 g/mol
InChI Key: DBPNOLQSEYEJTC-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Indole Moiety: : The indole ring is a significant heterocyclic system found in various natural products and drugs. It plays a crucial role in cell biology and has attracted attention due to its biological activity against cancer cells, microbes, and other disorders.

  • Thiazole Ring: : The thiazole ring contributes to the compound’s overall structure. Thiazoles are versatile heterocycles with diverse applications.

Preparation Methods

Synthetic Routes::

Industrial Production:: Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research continues to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: Ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate may undergo oxidation reactions.

    Substitution: It can participate in substitution reactions, especially at the indole nitrogen.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

Common Reagents and Conditions::

    Oxidation: Oxidants like tert-butylhydroperoxide (TBHP) may be used.

    Substitution: Various nucleophiles (amines, thiols) can replace functional groups.

    Reduction: Reducing agents (e.g., sodium borohydride) may be employed.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity in various reactions.

    Industry: Assess its use in drug development or materials science.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 2-[[5-chloro-1-(2-methoxyethyl)indole-2-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18ClN3O4S/c1-3-26-17(24)13-10-27-18(20-13)21-16(23)15-9-11-8-12(19)4-5-14(11)22(15)6-7-25-2/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,21,23)

InChI Key

DBPNOLQSEYEJTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl

Origin of Product

United States

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